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Compound of Interest

Compound Name: 2,5-Dibromohydroquinone

Cat. No.: B082636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-
Dibromohydroquinone, a halogenated aromatic compound of interest in various research and

development applications. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols for these analytical techniques.

Overview of Spectroscopic Analysis
Spectroscopic techniques are fundamental tools for the elucidation of the structure and

properties of molecules. For a compound like 2,5-Dibromohydroquinone, NMR spectroscopy

provides detailed information about the carbon and hydrogen framework, IR spectroscopy

identifies the functional groups present, and mass spectrometry determines the molecular

weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

in solution.

¹H NMR Spectroscopy
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A dedicated ¹H NMR spectrum for 2,5-Dibromohydroquinone was not available in the

searched resources. However, based on the symmetrical structure of the molecule, a predicted

spectrum would show two signals: one for the two equivalent aromatic protons and another for

the two equivalent hydroxyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.5 Singlet 2H Ar-H

~5.0-6.0 Singlet (broad) 2H -OH

Note: The chemical shift of the hydroxyl protons can vary significantly depending on the solvent

and concentration.

¹³C NMR Spectroscopy
¹³C NMR data for 2,5-Dibromohydroquinone is available from spectral databases.[1][2] Due

to the symmetry of the molecule, only three distinct signals are expected in the ¹³C NMR

spectrum.

¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~147 C-OH

~118 C-H

~110 C-Br

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy is a common technique for

obtaining the infrared spectrum of solid samples. The IR spectrum of 2,5-
Dibromohydroquinone would be characterized by absorptions corresponding to the O-H, C-

H, C=C, C-O, and C-Br bonds. While a detailed peak table is not readily available, the

expected characteristic absorption bands are listed below.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group

3200-3500 (broad) O-H stretch Hydroxyl (-OH)

~3100 C-H stretch Aromatic C-H

1500-1600 C=C stretch Aromatic ring

1200-1300 C-O stretch Phenolic C-O

500-700 C-Br stretch Carbon-Bromine

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the

separation capabilities of gas chromatography with the detection power of mass spectrometry.

The mass spectrum of 2,5-Dibromohydroquinone would show the molecular ion peak and

characteristic fragmentation patterns. The presence of two bromine atoms will result in a

distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

Mass Spectrometry Data:
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m/z Interpretation

266, 268, 270

Molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with

characteristic isotopic pattern for two bromine

atoms.

187, 189 Loss of HBr

159, 161 Loss of HBr and CO

108 Loss of two Br atoms

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2,5-
Dibromohydroquinone are not widely published. However, the following sections describe

generalized methodologies that are representative for the analysis of this and similar aromatic

compounds.

NMR Spectroscopy
Sample Preparation: A small amount of 2,5-Dibromohydroquinone is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration is typically in

the range of 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Parameters (Typical):

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Parameters (Typical):
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

ATR-IR Spectroscopy
Sample Preparation: A small amount of the solid 2,5-Dibromohydroquinone powder is placed

directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Data Acquisition (Typical):

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added for both the background and the sample

spectra.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,5-Dibromohydroquinone is prepared in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions (Typical):

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b082636?utm_src=pdf-body
https://www.benchchem.com/product/b082636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

Oven Temperature Program: A temperature gradient is used to elute the compound, for

example, starting at 100°C and ramping to 280°C.

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: A scan range of m/z 50-500 is typically used.

Ion Source Temperature: ~230°C.

Quadrupole Temperature: ~150°C.

Workflow Visualization
The general workflow for the spectroscopic analysis of a compound like 2,5-
Dibromohydroquinone is depicted in the following diagram.

2,5-Dibromohydroquinone Sample

NMR Spectroscopy
(¹H and ¹³C) ATR-IR Spectroscopy GC-MS Analysis

Data Processing and
Structure Elucidation
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Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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